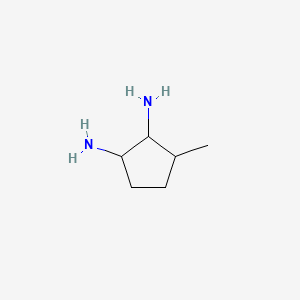

3-Methylcyclopentane-1,2-diamine

Beschreibung

3-Methylcyclopentane-1,2-diamine is a cyclopentane-based aliphatic diamine with a methyl substituent at the 3-position of the ring. This compound belongs to the family of vicinal diamines, characterized by two amine groups (-NH₂) on adjacent carbon atoms. Such diamines are of significant interest in coordination chemistry, catalysis, and pharmaceutical synthesis due to their chelating properties and structural rigidity.

Eigenschaften

CAS-Nummer |

41330-24-9 |

|---|---|

Molekularformel |

C6H14N2 |

Molekulargewicht |

114.19 g/mol |

IUPAC-Name |

3-methylcyclopentane-1,2-diamine |

InChI |

InChI=1S/C6H14N2/c1-4-2-3-5(7)6(4)8/h4-6H,2-3,7-8H2,1H3 |

InChI-Schlüssel |

RFRVEZFDDWKZOC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(C1N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methylcyclopentan-1,2-diamin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein häufiges Verfahren ist die Reduktion von 3-Methylcyclopentan-1,2-dion unter Verwendung von Ammoniak oder primären Aminen unter Hydrierungsbedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) bei erhöhten Temperaturen und Drücken durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Methylcyclopentan-1,2-diamin kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Destillation und Kristallisation .

Analyse Chemischer Reaktionen

Reaktionstypen

3-Methylcyclopentan-1,2-diamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Iminen oder Nitrilen oxidiert werden.

Reduktion: Eine weitere Reduktion kann zur Bildung von gesättigten Aminen führen.

Substitution: Die Aminogruppen können an nucleophilen Substitutionsreaktionen teilnehmen und Derivate mit verschiedenen funktionellen Gruppen bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Metallkatalysators wie Pd/C.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Imine, Nitrile.

Reduktion: Gesättigte Amine.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Methylcyclopentan-1,2-diamin beinhaltet seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu interagieren. Die Aminogruppen können Wasserstoffbrücken bilden und mit Metallionen koordinieren, was die Reaktivität und Stabilität der Verbindung beeinflusst. Diese Wechselwirkungen können biologische Pfade und chemische Reaktionen beeinflussen, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht.

Wirkmechanismus

The mechanism of action of 3-Methylcyclopentane-1,2-diamine involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can affect biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclohexane-1,2-diamine Derivatives

Cyclohexane-1,2-diamine derivatives, such as trans-cyclohexane-1,2-diamine (t-H4CDTA) and cis-cyclohexane-1,2-diamine (c-H4CDTA), are widely used in the synthesis of metal complexes for MRI contrast agents . Key differences from 3-methylcyclopentane-1,2-diamine include:

- Ring Size and Conformation : The six-membered cyclohexane ring in t-H4CDTA and c-H4CDTA allows for chair conformations, enhancing thermodynamic stability compared to the smaller, more strained cyclopentane ring in this compound.

- Substituent Effects : The absence of a methyl group in cyclohexane derivatives reduces steric hindrance, facilitating coordination with metal ions like Fe(III) in MRI applications .

Table 1: Physical Properties of Cyclohexane vs. Cyclopentane Diamines

| Compound | Ring Size | Substituent | Application | Reference |

|---|---|---|---|---|

| t-H4CDTA | 6-membered | None | MRI contrast agents | |

| This compound | 5-membered | Methyl | Hypothetical chelating agent | N/A |

Benzene-1,2-diamine Derivatives

Benzene-1,2-diamine (ortho-phenylenediamine) is an aromatic diamine used in the synthesis of heterocyclic compounds like quinoxalines. Unlike this compound:

- Aromaticity vs. Aliphaticity : The aromatic ring in benzene-1,2-diamine enables π-π stacking interactions, critical for organic electronics, whereas the aliphatic cyclopentane ring in this compound offers flexibility for stereochemical diversity.

- Reactivity: Benzene-1,2-diamine undergoes condensation reactions with carbonyl compounds (e.g., glyoxylic acid) to form quinoxalines, a pathway less accessible to aliphatic diamines due to reduced electron delocalization .

Aliphatic Polyamines

Linear aliphatic polyamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) are used as corrosion inhibitors and chelators. Key distinctions include:

- Chain Length and Flexibility: Linear polyamines exhibit higher conformational flexibility, enabling stronger adsorption on metal surfaces for corrosion inhibition.

- Number of Amine Groups : DETA and TETA contain three and four amine groups, respectively, enhancing their chelation capacity compared to the two amine groups in this compound .

Table 2: Comparison of Aliphatic Amines

| Compound | Amine Groups | Structure | Application | Reference |

|---|---|---|---|---|

| DETA | 3 | Linear | Corrosion inhibition | |

| TETA | 4 | Linear | Chelation therapy | |

| This compound | 2 | Cyclic | Hypothetical applications | N/A |

Cyclopentane-1,2-dione Derivatives

These diketones are used as flavoring agents (e.g., maple lactone) and intermediates in organic synthesis. Key differences:

- Functional Groups: The diketone moiety in 3-methylcyclopentane-1,2-dione enables keto-enol tautomerism, absent in the diamine analog.

- Physical Properties : 3-Methylcyclopentane-1,2-dione has a melting point of 103–107°C, whereas diamines typically exhibit lower melting points due to hydrogen bonding .

Biologische Aktivität

3-Methylcyclopentane-1,2-diamine is an organic compound characterized by a cyclopentane ring with two amino groups at the first and second positions and a methyl group at the third position. Its molecular formula is with a molecular weight of 114.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and coordination chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, revealing its potential as a ligand in coordination chemistry and its pharmacological properties. The compound's amino groups facilitate hydrogen bonding, allowing it to interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Key Properties

- Molecular Formula :

- Molecular Weight : 114.19 g/mol

- Density : 0.922 g/cm³

- Boiling Point : 169.3°C at 760 mmHg

- Flash Point : 63.3°C

Structure-Activity Relationship

The unique structure of this compound imparts distinct chemical properties compared to related compounds. The following table summarizes several structurally similar compounds and their characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cyclopentane-1,2-diamine | Lacks the methyl group | Different reactivity profile due to absence of methyl group |

| 3-Methylcyclopentane-1,3-diamine | Contains a methyl group but differs in amino placement | Distinct reactivity due to different amino positioning |

| Cyclohexane-1,2-diamine | Larger cycloalkane ring | Alters chemical behavior significantly compared to cyclopentane derivatives |

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties that make it a candidate for drug development. Its ability to form complexes with metal ions and other biomolecules enhances its interactions within biological systems, potentially influencing various biochemical pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.